molecular formula C11H13N5 B6453770 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine CAS No. 2549033-30-7

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine

Cat. No.: B6453770
CAS No.: 2549033-30-7
M. Wt: 215.25 g/mol
InChI Key: DEVMKINCEVAOGQ-UHFFFAOYSA-N
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Description

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine typically involves multi-step reactions. One common method includes the reaction of imidazole with formaldehyde to form 3-(1H-imidazol-1-yl)methyl intermediate. This intermediate is then reacted with azetidine and pyrazine under controlled conditions to yield the target compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the pyrazine ring can interact with nucleic acids or proteins, modulating their function. These interactions can lead to the inhibition of enzyme activity or alteration of cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}benzene
  • **2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine
  • **2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoline

Uniqueness

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine is unique due to the presence of both imidazole and pyrazine rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-14-11(5-12-1)16-7-10(8-16)6-15-4-3-13-9-15/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVMKINCEVAOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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